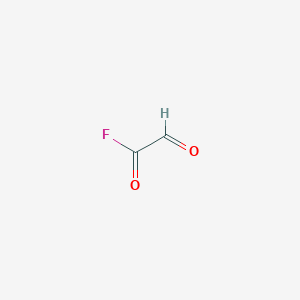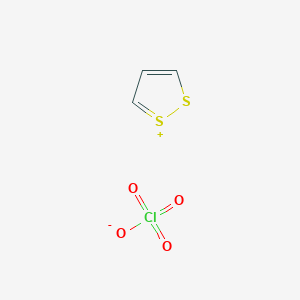![molecular formula C16H14N2O3 B14620906 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate CAS No. 58586-46-2](/img/structure/B14620906.png)
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings. The presence of the methoxy group (-OCH₃) and the prop-2-enoate moiety further enhances its chemical reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate typically involves the diazotization of 4-methoxyaniline followed by coupling with phenyl prop-2-enoate. The reaction conditions often include:
Diazotization: 4-methoxyaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with phenyl prop-2-enoate in an alkaline medium, usually sodium hydroxide (NaOH), to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogens (Cl₂, Br₂) in the presence of a catalyst or nucleophiles like hydroxide ions (OH⁻).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of halogenated or substituted aromatic compounds.
Applications De Recherche Scientifique
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic
Propriétés
Numéro CAS |
58586-46-2 |
|---|---|
Formule moléculaire |
C16H14N2O3 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
[4-[(4-methoxyphenyl)diazenyl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C16H14N2O3/c1-3-16(19)21-15-10-6-13(7-11-15)18-17-12-4-8-14(20-2)9-5-12/h3-11H,1H2,2H3 |
Clé InChI |
JXFPPZHXLGRANI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


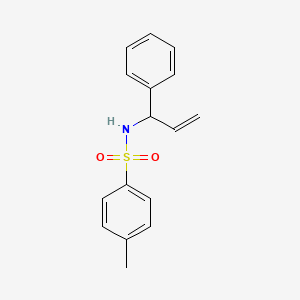
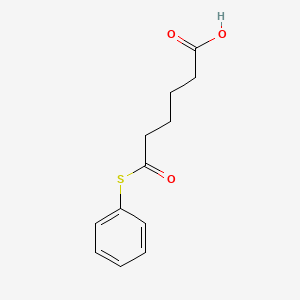
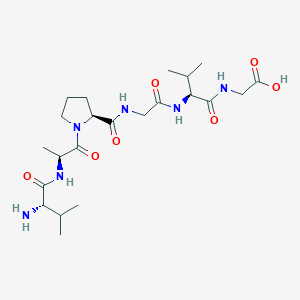
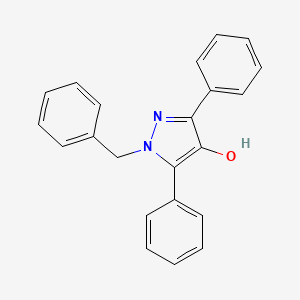
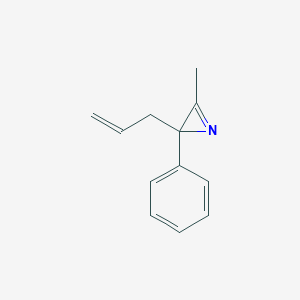
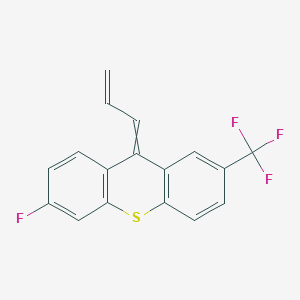



![2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14620898.png)

![Benzamide, N-[[(1-thioxoethyl)amino]carbonyl]-](/img/structure/B14620902.png)
